

MES Buffer Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(*N*-Morpholino)-ethanesulfonic acid

Cat. No.: B042003

[Get Quote](#)

As a Senior Application Scientist, I've frequently encountered researchers facing experimental setbacks due to buffer instability. This guide is designed to provide you with in-depth, practical knowledge on the stability and storage of MES (2-(*N*-morpholino)ethanesulfonic acid) buffer, moving beyond simple protocols to explain the underlying principles that ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses the most common questions about MES buffer, providing concise and scientifically grounded answers.

Q1: What is MES buffer and why is it used?

MES, or 2-(*N*-morpholino)ethanesulfonic acid, is a zwitterionic buffer developed by Norman Good and his colleagues.^[1] It is widely used in biochemistry, molecular biology, and cell culture for several key reasons:

- **Ideal pKa:** Its pKa of approximately 6.15 at 25°C makes it an excellent buffer for maintaining a stable pH in the range of 5.5 to 6.7.^{[2][3][4]}
- **Minimal Metal Ion Interaction:** MES shows negligible binding to most metal ions, such as copper (II), and only weakly binds calcium, magnesium, and manganese.^{[1][5]} This is a significant advantage in enzymatic reactions where metal ions are crucial cofactors.

- Low UV Absorbance: It has minimal absorbance in the UV spectrum, making it suitable for spectrophotometric assays.[\[2\]](#)
- Biological Compatibility: MES is generally considered non-toxic to cells and is not absorbed through cell membranes, minimizing interference with biological systems.[\[6\]](#)[\[7\]](#)

Q2: What is the recommended storage temperature for MES buffer solutions?

For routine use, prepared MES buffer solutions should be stored at 4°C (39°F) in a tightly sealed container to minimize the risk of microbial contamination and chemical degradation.[\[2\]](#) [\[8\]](#)[\[9\]](#) For long-term storage of stock solutions, some protocols suggest freezing at -20°C or even -80°C, which can extend the shelf life to several months.[\[5\]](#) However, it is crucial to aliquot the buffer before freezing to avoid repeated freeze-thaw cycles, which can affect its stability.[\[5\]](#)

Q3: How long can I store my MES buffer?

The shelf life of MES buffer depends on the storage conditions and concentration.

- Liquid (at 4°C): A properly prepared and stored 0.1 M MES buffer is typically stable for up to six months.[\[2\]](#) Higher concentration stock solutions (e.g., 0.5 M) can also be stable for several months at 2-8°C.
- Powder: The solid form of MES is very stable and can be stored for over two years in a dry, dark environment.[\[3\]](#)

Always perform a visual inspection before use; any signs of microbial growth, discoloration, or precipitation indicate that the buffer should be discarded.[\[2\]](#)

Q4: Can I autoclave MES buffer to sterilize it?

Autoclaving MES buffer is not recommended.[\[10\]](#)[\[11\]](#) The high temperatures during autoclaving can cause the buffer to degrade and turn yellow.[\[12\]](#)[\[13\]](#) While the pH may not significantly change, the chemical integrity of the buffer is compromised, and the identity of the yellow substance is unknown.[\[12\]](#) The preferred method for sterilizing MES buffer is filtration through a 0.22 µm filter.[\[2\]](#)[\[14\]](#)

Q5: My MES buffer has turned a faint yellow. Is it still usable?

A faint yellow color is an indication of aging and oxidation.[\[12\]](#)[\[13\]](#) While some sources suggest that a slight coloration may not affect the buffer's performance for some applications, it is generally advisable to discard the solution to ensure experimental reproducibility.[\[12\]](#)[\[15\]](#) If you proceed with using a yellowed buffer, be aware that it may introduce an unknown variable into your experiments.

Q6: Does the pH of MES buffer change with temperature?

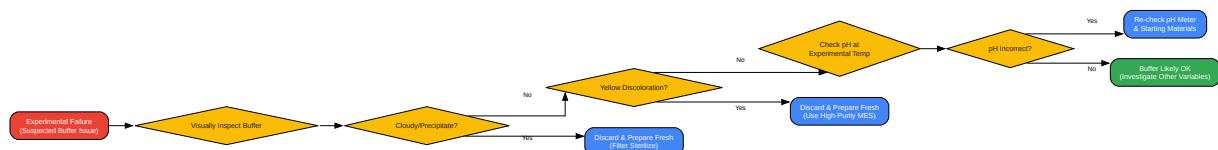
Yes, the pH of MES buffer is temperature-dependent. The change in pKa per degree Celsius ($\Delta pK_a/\text{°C}$) is -0.011.[\[16\]](#) This means that for every 1°C increase in temperature, the pKa will decrease by 0.011 units. It is crucial to adjust the pH of your MES buffer at the temperature at which you will be performing your experiment to ensure accuracy.[\[17\]](#)

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with MES buffer.

Problem	Potential Causes	Solutions & Explanations
Precipitation in the buffer	<p>1. High concentration of salts: Adding excessive amounts of other salts to the buffer can lead to precipitation, especially at lower temperatures.[18]</p> <p>2. Temperature changes: The solubility of MES can be affected by temperature fluctuations.[18]</p>	<p>1. Use high-quality water: Always prepare your buffer with deionized or distilled water.</p> <p>2. Avoid excessive salt concentrations: If your experiment requires high salt concentrations, consider preparing the buffer and salt solutions separately and mixing them just before use.</p> <p>3. Filter the solution: After preparation, filter the buffer through a 0.22 µm filter to remove any undissolved particles.[2]</p>
Incorrect or drifting pH	<p>1. Incorrect starting material: Using MES sodium salt instead of the free acid form will result in a much higher initial pH.[19]</p> <p>2. Inaccurate pH meter: A poorly calibrated or malfunctioning pH meter will give incorrect readings.</p> <p>3. Temperature effects: The pH was adjusted at a different temperature than the experimental temperature.[17]</p> <p>4. CO₂ absorption: Absorption of atmospheric CO₂ can lower the pH of the buffer over time, especially if not stored in an airtight container.</p>	<p>1. Verify your starting material: Ensure you are using the correct form of MES (free acid) for your protocol.[19]</p> <p>2. Calibrate your pH meter: Use fresh, high-quality calibration standards before adjusting the buffer's pH.[2]</p> <p>3. Adjust pH at the correct temperature: Bring the buffer to the intended experimental temperature before making final pH adjustments.[17]</p> <p>4. Store in an airtight container: Keep the buffer in a tightly sealed bottle to minimize exposure to air.[2]</p>
Microbial contamination	<p>1. Non-sterile preparation techniques: Using non-sterile glassware or water can</p>	<p>1. Use sterile techniques: Prepare the buffer in a clean environment using autoclaved</p>

introduce microorganisms. 2. Improper storage: Storing the buffer at room temperature for extended periods can encourage microbial growth.[\[9\]](#)


glassware and sterile, nuclease-free water. 2. Filter sterilize: Pass the final buffer solution through a 0.22 µm filter into a sterile container.[\[2\]](#)
[\[14\]](#) 3. Store at 4°C: Refrigeration significantly slows down microbial growth.[\[2\]](#)[\[9\]](#) 4. Consider adding preservatives: For long-term storage, adding a preservative like sodium azide (0.02%) can inhibit microbial growth, but ensure it is compatible with your downstream applications.[\[2\]](#)[\[17\]](#)

1. Buffer interference: MES can interfere with certain enzymatic reactions, such as those involving peroxidase and phenolic compounds.[\[20\]](#) 2. Contaminants in MES powder: Commercial preparations of MES can contain impurities like oligo(vinylsulfonic acid) (OVS), which can inhibit RNA-binding proteins.[\[1\]](#)[\[21\]](#)

1. Review the literature: Check for known incompatibilities between MES buffer and your specific experimental system. 2. Use high-purity MES: Purchase high-quality, molecular biology-grade MES powder to minimize the presence of contaminants.[\[3\]](#)
[\[22\]](#) 3. Perform a buffer control experiment: Run a control without your molecule of interest to see if the buffer itself is causing the observed effect.

Experimental anomalies (e.g., enzyme inhibition)

Troubleshooting Workflow for MES Buffer Issues

[Click to download full resolution via product page](#)

Caption: A troubleshooting flowchart for identifying and resolving common MES buffer issues.

Protocols

Protocol 1: Preparation of 1 L of 0.1 M MES Buffer, pH 6.0

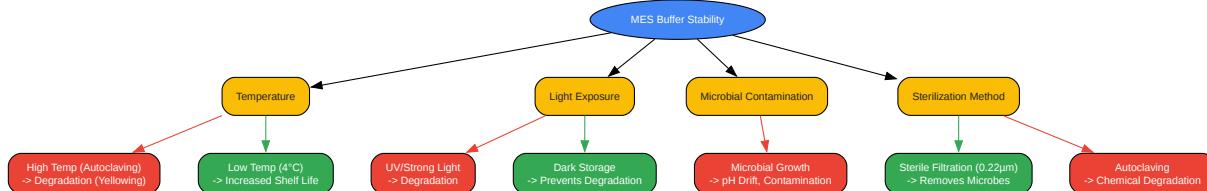
This protocol describes the preparation of a standard 0.1 M MES buffer solution using MES free acid.

Materials:

- MES free acid (MW: 195.24 g/mol)
- High-purity, deionized water (dH₂O)
- 10 N Sodium Hydroxide (NaOH) solution
- Calibrated pH meter
- Stir plate and stir bar
- 1 L graduated cylinder and beaker

- Sterile 1 L storage bottle
- 0.22 μm sterile filter unit

Procedure:


- Weigh MES Powder: Weigh out 19.52 g of MES free acid powder.[6]
- Dissolve in Water: Add the MES powder to a beaker containing approximately 800 mL of dH₂O.[2][23] Place the beaker on a stir plate and stir until the powder is completely dissolved. The initial pH will be acidic, around 2.5-4.0.[19]
- Adjust pH: Place the calibrated pH electrode in the solution. Slowly add 10 N NaOH dropwise while monitoring the pH.[6][7] Continue adding NaOH until the pH reaches 6.0. Be patient, as it's important not to overshoot the target pH.
- Adjust to Final Volume: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.[2][6]
- Sterilize and Store: Filter the buffer solution through a 0.22 μm sterile filter unit into a sterile storage bottle.[2][14] Label the bottle with the buffer name, concentration, pH, and date of preparation. Store at 4°C.[2][6]

Protocol 2: Quality Control and Stability Check

To ensure the long-term integrity of your MES buffer, perform these regular checks:

- Visual Inspection (Before each use): Look for any signs of cloudiness, precipitation, or significant color change.[2] If any of these are present, discard the buffer.
- pH Verification (Monthly): On a monthly basis, or if you suspect a problem, re-check the pH of the stored buffer at your experimental temperature. If the pH has drifted by more than ± 0.05 units, it is best to prepare a fresh batch.[3]
- Record Keeping: Maintain a log for your buffer stocks, noting the preparation date, initials of the preparer, and dates of subsequent quality checks.[8]

Factors Affecting MES Buffer Stability

[Click to download full resolution via product page](#)

Caption: Key factors influencing the stability and shelf life of MES buffer solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]
- 2. biochemazone.com [biochemazone.com]
- 3. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 4. You are being redirected... [bio-world.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MES (2-Morpholinoethanesulfonic acid) Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 7. goldbio.com [goldbio.com]

- 8. How To Store Biological Buffer MES 4432-31-9 To Maintain Its Stability [vacutaineradditives.com]
- 9. What are the system requirements for running a MES Buffer? - Blog [hbym.com]
- 10. Thermo Scientific Chemicals MES, 0.5M buffer soln., pH 6.0 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Problems with MES - General Lab Techniques [protocol-online.org]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. promega.com [promega.com]
- 17. itwreagents.com [itwreagents.com]
- 18. How to use a MES Buffer for performance benchmarking? - Blog [hbym.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. MES (buffer) - Wikiwand [wikiwand.com]
- 22. Quais sÃ£o as caracterÃsticas dos agentes de tamponamento MES de alta qualidade? [portuguese.vacutaineradditives.com]
- 23. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [MES Buffer Technical Support Center: Troubleshooting & FAQs]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042003#mes-buffer-stability-and-storage-conditions\]](https://www.benchchem.com/product/b042003#mes-buffer-stability-and-storage-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com